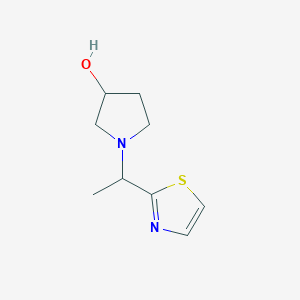

1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Description

Significance of Heterocyclic Motifs in Bioactive Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in medicinal chemistry. Their structural diversity, ability to engage in various non-covalent interactions, and capacity to mimic the structures of biological molecules make them privileged scaffolds in drug design. These motifs are integral to a vast array of natural products and synthetic drugs, contributing to their biological activity and pharmacokinetic properties.

Historical Context of Thiazole-Containing Compounds in Drug Discovery

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, has a rich history in medicinal chemistry. nih.goveurekaselect.com Its importance was established with the discovery of thiamine (B1217682) (Vitamin B1), where the thiazole moiety is essential for its biochemical function. nih.govwikipedia.org Early synthetic thiazole-containing drugs, such as the antimicrobial agent Sulfathiazole, demonstrated the therapeutic potential of this scaffold. nih.gov The versatility of the thiazole nucleus is further exemplified by its presence in a wide range of medicinally important compounds, including the antiretroviral Ritonavir and the non-steroidal anti-inflammatory drug Meloxicam. nih.govwikipedia.org The development of thiazole chemistry, pioneered by the work of Hofmann and Hantsch, continues to yield compounds with diverse applications, from anticancer agents like Tiazofurin to fungicides used in agriculture. nih.gov

Role of Pyrrolidine (B122466) Rings in Pharmaceutical Agents

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most common scaffolds in pharmaceutical science. nih.gov It is a core structure in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is found in many approved drugs, including Procyclidine and Bepridil. wikipedia.orgnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.govnih.gov This feature, along with the stereochemical complexity arising from its chiral centers, enables the fine-tuning of a molecule's biological activity and binding affinity to protein targets. nih.gov The pyrrolidine scaffold is present in drugs with a wide range of therapeutic applications, from antibacterial agents like Clindamycin to antihypertensives such as Captopril. nih.govresearchgate.net

Conceptual Framework for Investigating Hybrid Scaffolds in Chemical Biology

The strategy of creating hybrid scaffolds involves the deliberate combination of two or more distinct pharmacophoric units into a single molecule. The primary goal is to develop novel compounds with potentially enhanced or entirely new biological activities, improved selectivity, or better pharmacokinetic profiles. This approach is based on the principle of molecular hybridization, where the resulting molecule may retain the activities of its parent fragments or exhibit synergistic effects.

Research Findings on Thiazole-Pyrrolidine Derivatives

Research into the synthesis of new thiazole-based pyrrolidine derivatives has shown potential in the development of new antibacterial agents. In one study, a series of thiazole derivatives were synthesized and combined with pyrrolidine moieties. biointerfaceresearch.com These compounds were then evaluated for their antibacterial activity against several bacterial strains and for their cytotoxicity. biointerfaceresearch.com

The synthesis typically involves a multi-step process. For example, 1,3-thiazole derivatives can be prepared and then coupled with pyrrolidine derivatives to form the final hybrid compounds. biointerfaceresearch.com The structural characterization of these new molecules is confirmed using spectroscopic techniques like FT-IR and ¹H NMR. biointerfaceresearch.com

The biological evaluation of these compounds has yielded promising results. For instance, certain derivatives have demonstrated selective inhibitory activity against Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com The antibacterial effectiveness is often quantified by determining the minimum inhibitory concentration (MIC) against various bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella typhimurium. biointerfaceresearch.com

Examples of Bioactive Thiazole-Containing Compounds

| Compound Name | Class | Noted Biological Activity | Reference |

|---|---|---|---|

| Thiamine (Vitamin B1) | Natural Product | Essential vitamin | nih.govwikipedia.org |

| Sulfathiazole | Antibiotic | Antimicrobial | nih.govtaylorandfrancis.com |

| Ritonavir | Antiretroviral | Anti-HIV | nih.govtaylorandfrancis.com |

| Meloxicam | NSAID | Anti-inflammatory | wikipedia.orgtaylorandfrancis.com |

| Tiazofurin | Anticancer | Antineoplastic | nih.gov |

Examples of Bioactive Pyrrolidine-Containing Compounds

| Compound Name | Class | Noted Biological Activity | Reference |

|---|---|---|---|

| Nicotine | Alkaloid | Stimulant, anti-inflammatory | nih.govwikipedia.org |

| Procyclidine | Anticholinergic | Treatment of parkinsonism | wikipedia.orgnih.gov |

| Clindamycin | Antibiotic | Antibacterial | nih.govresearchgate.net |

| Captopril | Antihypertensive | ACE inhibitor | nih.gov |

| Aniracetam | Nootropic | Anti-Alzheimer | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREVUQMCBGOQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270285 | |

| Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420884-68-9 | |

| Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420884-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 1 1 Thiazol 2 Yl Ethyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-ol suggests several key disconnections. The most logical approach involves separating the molecule into its constituent thiazole (B1198619) and pyrrolidine-3-ol fragments. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the ethyl group and the pyrrolidine (B122466) nitrogen. This simplifies the molecule into two key synthons: a chiral 1-(thiazol-2-yl)ethanamine (B1319738) derivative and a protected 3-oxopyrrolidine or a suitable pyrrolidine-3-ol precursor.

Pathway B: Disconnection of the C-C bond between the thiazole ring and the ethyl group. This approach would involve the synthesis of a 2-lithiated or 2-halothiazole and a chiral N-ethylpyrrolidin-3-ol derivative.

A further disconnection of the heterocyclic rings themselves reveals simpler acyclic precursors. For the thiazole ring, this typically involves a disconnection according to the well-established Hantzsch thiazole synthesis, leading to a thioamide and an α-haloketone. youtube.comnih.gov The pyrrolidin-3-ol ring can be retrosynthetically disassembled via several routes, including those based on cycloaddition reactions or the cyclization of linear amino alcohol precursors. nih.govnih.gov

A visual representation of a possible retrosynthetic analysis is presented below:

Scheme 1: Retrosynthetic Analysis

Figure 1: Retrosynthetic disconnection of the C-N bond, yielding a pyrrolidin-3-ol synthon and a 1-(thiazol-2-yl)ethylamine derivative.

Strategies for Thiazole Ring Formation in the Synthesis

The formation of the 2-substituted thiazole ring is a critical step in the synthesis of the target compound. Several reliable methods have been developed for thiazole synthesis, with the Hantzsch synthesis being the most prominent. youtube.comnih.govwikipedia.org

Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide. youtube.comnih.gov For the synthesis of the 2-ethylthiazole (B99673) moiety, this would entail the reaction of a thioamide with a 1-halo-2-butanone.

Cook-Heilbron Synthesis: This method provides access to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents. pharmaguideline.com While not directly applicable for an unsubstituted thiazole ring at the 5-position, it represents a versatile alternative for substituted thiazoles.

Other Methods: Other synthetic strategies include the reaction of thioamides with second-chloroxiranes and Tcherniac's synthesis, which involves the hydrolysis of α-thiocyanic ketones. pharmaguideline.com Recent advances have also explored more environmentally benign methods for thiazole synthesis. researchgate.net

Table 1: Key Reactions for Thiazole Ring Formation

| Synthesis Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | youtube.comnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole | pharmaguideline.com |

| Tcherniac's Synthesis | α-Thiocyanic Ketone | 2-Substituted Thiazole | pharmaguideline.com |

Methods for Pyrrolidin-3-ol Scaffold Construction

The construction of the pyrrolidin-3-ol scaffold is another pivotal aspect of the synthesis. The pyrrolidine ring is a prevalent motif in many biologically active compounds, leading to the development of numerous synthetic methodologies. nih.govresearchgate.net

From Cyclic Precursors: A common approach is the utilization of readily available chiral cyclic precursors such as L- or D-proline and 4-hydroxyproline. mdpi.comresearchgate.netnih.gov These can be chemically modified to introduce the desired substitution pattern. For instance, reduction of a protected 4-oxoproline derivative could yield the desired pyrrolidin-3-ol core.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a suitable dipolarophile, typically an alkene, to construct the pyrrolidine ring in a highly regio- and stereoselective manner. nih.govmappingignorance.org This strategy allows for the simultaneous formation of multiple stereocenters. acs.org

Borrowing Hydrogen Methodology: A more recent and atom-economical approach is the "borrowing hydrogen" methodology. This involves the iridium-catalyzed reaction of a primary amine with a triol, such as 1,2,4-butanetriol, to directly form functionalized pyrrolidinols. researchgate.net

Intramolecular Cyclization: The pyrrolidine ring can also be formed through the intramolecular cyclization of acyclic amino alcohol precursors. For example, an appropriately substituted aminohalohydrin or aminoepoxide can undergo cyclization to afford the pyrrolidin-3-ol scaffold.

Table 2: Selected Methods for Pyrrolidin-3-ol Scaffold Construction

| Method | Key Precursors | Key Features | References |

|---|---|---|---|

| From Cyclic Precursors | Proline, 4-Hydroxyproline | Utilizes chiral pool | mdpi.comresearchgate.netnih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | High stereocontrol | nih.govmappingignorance.orgacs.org |

| Borrowing Hydrogen | Primary Amine, Triol | Atom-economical | researchgate.net |

| Intramolecular Cyclization | Aminoepoxide/halohydrin | Forms ring from acyclic chain |

Stereoselective Synthetic Approaches for Chiral Centers

The target molecule possesses two chiral centers: one at the carbon bearing the hydroxyl group in the pyrrolidine ring and the other at the ethyl-substituted carbon attached to the pyrrolidine nitrogen. Controlling the stereochemistry at these centers is crucial.

When both chiral centers are formed in a single reaction or a sequence of reactions, the relative stereochemistry (diastereoselectivity) must be controlled.

Substrate-Controlled Diastereoselectivity: If one stereocenter is already present in a substrate, it can direct the formation of the second stereocenter. For example, the reaction of a chiral 1-(thiazol-2-yl)ethylamine with a prochiral 3-oxopyrrolidine derivative could proceed with facial selectivity, leading to a specific diastereomer.

Reagent-Controlled Diastereoselectivity: Chiral reagents or catalysts can be employed to induce diastereoselectivity. For instance, in a 1,3-dipolar cycloaddition, a chiral auxiliary on the dipolarophile can direct the approach of the azomethine ylide. acs.org Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov

To obtain a single enantiomer of the target compound, an enantioselective strategy is required.

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Catalysis: This is a more efficient approach where a chiral catalyst is used to generate the desired enantiomer in excess. Asymmetric 1,3-dipolar cycloadditions catalyzed by chiral metal complexes (e.g., copper or silver) are powerful methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org Asymmetric hydrogenation of a suitable dihydropyrrole precursor is another viable option. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Oppolzer's chiral sultam is an example of an auxiliary that has been successfully used in the asymmetric 1,3-dipolar cycloaddition for the synthesis of chiral pyrrolidines. acs.org

Biocatalysis: Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.org

Exploration of Novel Synthetic Route Development

The development of novel synthetic routes for this compound could involve the integration of modern synthetic methodologies. For instance, a convergent route could be designed where a biocatalytically prepared chiral pyrrolidin-3-ol is coupled with a thiazole-containing fragment synthesized using novel, environmentally friendly methods.

Furthermore, multicomponent reactions offer an attractive strategy for increasing synthetic efficiency. A one-pot reaction involving a thiazole-containing amine, an aldehyde, and a suitable three-carbon component could potentially assemble the core structure of the target molecule in a single step.

The application of flow chemistry could also provide a novel approach, allowing for improved control over reaction parameters, enhanced safety, and potentially higher yields and purities of key intermediates.

Optimization of Reaction Conditions and Yields

A systematic study to optimize the reaction conditions for the reductive amination would typically involve screening various parameters, including the choice of reducing agent, solvent, temperature, and reaction time. The goal is to identify a set of conditions that provides the highest possible yield of this compound while minimizing the formation of by-products.

Initial investigations might explore the efficacy of different reducing agents. Sodium triacetoxyborohydride (B8407120) (STAB) is often a preferred reagent for reductive aminations due to its mild nature and tolerance of a wide range of functional groups. Alternative reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) could also be evaluated. The choice of solvent is another crucial factor, with common options including dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF). The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.

Temperature and reaction time are interdependent parameters that must be co-optimized. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of undesired side products. Therefore, a careful balance must be struck to achieve a high conversion rate in a reasonable timeframe without compromising the yield.

A hypothetical optimization study for the reductive amination of 2-acetylthiazole (B1664039) with pyrrolidin-3-ol is summarized in the data table below. The data illustrates the impact of varying the reducing agent, solvent, and temperature on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | MeOH | 0 to rt | 12 | 45 |

| 2 | NaBH₄ | MeOH | rt | 12 | 52 |

| 3 | NaBH₃CN | MeOH | rt | 24 | 65 |

| 4 | NaBH₃CN | DCM | rt | 24 | 58 |

| 5 | STAB | DCM | rt | 12 | 85 |

| 6 | STAB | DCE | rt | 12 | 88 |

| 7 | STAB | THF | rt | 12 | 75 |

| 8 | STAB | DCE | 0 | 24 | 72 |

| 9 | STAB | DCE | 40 | 8 | 86 |

Note: This data is hypothetical and for illustrative purposes to demonstrate a typical optimization process.

The most promising results are obtained with sodium triacetoxyborohydride (STAB) as the reducing agent. In dichloromethane, a high yield of 85% is achieved (Entry 5). Switching the solvent to 1,2-dichloroethane (DCE) leads to a further improvement in the yield to 88% under the same conditions (Entry 6), indicating that DCE is the optimal solvent for this transformation. The use of tetrahydrofuran (THF) results in a lower yield compared to the chlorinated solvents (Entry 7).

Further optimization of the temperature reveals that conducting the reaction at room temperature provides the best balance of yield and reaction time. Lowering the temperature to 0 °C significantly reduces the reaction rate, leading to a lower yield within 24 hours (Entry 8). Conversely, increasing the temperature to 40 °C does not significantly improve the yield but shortens the required reaction time (Entry 9). Therefore, the optimized conditions for the synthesis of this compound via reductive amination are identified as using sodium triacetoxyborohydride as the reducing agent in 1,2-dichloroethane at room temperature for 12 hours. This systematic approach to optimization is crucial for developing a robust and efficient synthesis for this and other novel chemical entities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Derivatives

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For derivatives of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, which contains multiple stereocenters, advanced NMR experiments are crucial for the assignment of relative and absolute stereochemistry.

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, respectively. In the ¹H NMR spectrum of this compound, characteristic signals for the thiazole (B1198619), ethyl, and pyrrolidinol moieties would be expected. The chemical shifts of the protons on the pyrrolidine (B122466) ring, particularly those adjacent to the hydroxyl group and the nitrogen atom, are highly sensitive to their stereochemical orientation.

Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. For instance, a COSY spectrum would reveal the coupling between protons on the ethyl group and the adjacent methine proton, as well as couplings between protons within the pyrrolidine ring. HSQC and HMBC experiments correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for the complete assignment of the carbon skeleton.

The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to determine the spatial proximity of protons. For stereochemical assignment, observing an NOE between a proton on the thiazole ring and a proton on the pyrrolidine ring can help define the relative orientation of these two fragments. Similarly, NOEs between protons within the chiral pyrrolidine ring can elucidate the relative stereochemistry of the substituents.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H4 | ~7.2-7.5 | d |

| Thiazole-H5 | ~7.6-7.9 | d |

| CH-Thiazole | ~4.0-4.5 | q |

| CH₃-Ethyl | ~1.4-1.7 | d |

| Pyrrolidine-H3 | ~4.1-4.6 | m |

| Pyrrolidine-CH₂ (adjacent to N) | ~2.5-3.5 | m |

| Pyrrolidine-CH₂ (adjacent to C3) | ~1.8-2.4 | m |

| OH | Variable | br s |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. The C-H stretching vibrations of the aliphatic ethyl and pyrrolidine groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the thiazole ring are expected to produce sharp absorption bands in the 1500-1650 cm⁻¹ range. The C-O stretching of the secondary alcohol would likely be observed around 1050-1150 cm⁻¹.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Thiazole) | Stretching | 1600-1650 |

| C=C (Thiazole) | Stretching | 1500-1580 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound.

For this compound, HRMS techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The exact mass measurement would confirm the elemental composition of the parent ion.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. The fragmentation of this compound would likely involve cleavage of the bond between the ethyl group and the pyrrolidine ring, loss of the hydroxyl group, and fragmentation of the pyrrolidine and thiazole rings. Analysis of these fragmentation pathways provides valuable structural information and can help to distinguish between isomers.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ | C₉H₁₅N₂OS⁺ |

| [M+Na]⁺ | C₉H₁₄N₂OSNa⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.gov

For a novel derivative of this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. This map is then used to build a detailed three-dimensional model of the molecular structure.

The data from an X-ray crystallographic analysis would provide precise information on the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the thiazolyl and hydroxyl substituents. Furthermore, for a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of each stereocenter, often expressed using the Cahn-Ingold-Prelog (R/S) nomenclature. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For derivatives of this compound, both gas and liquid chromatography methods are applicable.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating mixtures of compounds. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly used for the analysis of polar organic molecules. A gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of the target compound from any impurities or byproducts. Chiral HPLC, which utilizes a chiral stationary phase, is indispensable for the separation of enantiomers and diastereomers. This is particularly important for compounds with multiple stereocenters, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization to increase volatility may be necessary. GC coupled with a mass spectrometer (GC-MS) provides both retention time data for identification and mass spectral data for structural confirmation. researchgate.net

Biological Target Identification and Mechanistic Studies of 1 1 Thiazol 2 Yl Ethyl Pyrrolidin 3 Ol

Approaches to High-Throughput Screening (HTS) for Biological Activity Profiling

High-throughput screening (HTS) is an essential tool in modern drug discovery for rapidly assessing the biological activities of a large number of compounds. For a novel compound like 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol , HTS would be employed to perform a broad screen against a diverse panel of biological targets. This initial profiling aims to identify any "hits"—instances of significant biological activity—that warrant further investigation.

The screening process would typically involve testing the compound against a library of targets, which could include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. The choice of targets may be guided by the structural motifs present in the molecule. For instance, the thiazole (B1198619) moiety is found in compounds known to inhibit kinases, suggesting that a kinase panel would be a logical starting point. nih.gov

The results of such a screening campaign would be compiled into a biological activity profile, highlighting the targets with which the compound interacts. This profile provides the first glimpse into the compound's potential therapeutic applications and its selectivity.

Table 1: Illustrative High-Throughput Screening Profile for a Hypothetical Compound

| Target Class | Representative Target | Activity (% Inhibition at 10 µM) |

| Kinase | PI3Kα | 65% |

| Kinase | VEGFR2 | 15% |

| GPCR | Dopamine D2 | 5% |

| Ion Channel | hERG | 8% |

| Protease | Cathepsin S | 12% |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Enzymatic Assays for Target Ligand Identification

Following a "hit" in an HTS campaign, particularly against an enzyme target, a series of more focused enzymatic assays are conducted. These assays are designed to confirm the inhibitory activity of the compound and to quantify its potency. For example, if the HTS suggested that This compound inhibits a particular kinase, such as PI3Kα, a direct enzymatic assay would be performed. nih.gov

These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentration of the compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a key measure of the compound's potency.

Further enzymatic studies might investigate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme kinetics at different substrate concentrations.

Table 2: Example Enzymatic Assay Data for a Kinase Inhibitor

| Compound | Target Kinase | IC50 (nM) |

| This compound (Hypothetical) | PI3Kα | 250 |

| Reference Inhibitor | PI3Kα | 50 |

Note: The data in this table is for illustrative purposes.

Receptor Binding Studies and Affinity Determination

If the HTS campaign indicates that This compound interacts with a receptor, such as a GPCR, receptor binding assays are the next step. These assays are designed to measure the affinity of the compound for the receptor. The most common type of binding assay is a competitive binding assay, where the compound of interest competes with a radiolabeled ligand that is known to bind to the receptor.

By measuring the displacement of the radiolabeled ligand at various concentrations of the test compound, a competition curve can be generated. From this curve, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

These studies are crucial for understanding the direct interaction between the compound and its target receptor and for building a structure-activity relationship (SAR).

Investigation of Molecular Mechanisms of Action

A thorough understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. This involves elucidating the specific signaling pathways it modulates and characterizing the molecular interactions with its target.

To elucidate the signaling pathways affected by This compound , a variety of techniques can be employed. Phosphoproteomics, for instance, can provide a global view of the changes in protein phosphorylation throughout the cell in response to compound treatment, offering clues about the affected signaling networks.

Western blotting is a more targeted approach used to confirm the modulation of specific proteins within a hypothesized pathway. For example, if the compound is thought to target the PI3K/Akt pathway, western blotting would be used to measure the levels of phosphorylated Akt and other downstream effectors.

Understanding how a compound binds to its protein target at the molecular level is crucial for rational drug design and optimization. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of a protein-ligand complex.

Molecular docking simulations can also provide valuable insights into the binding mode of a compound. researchgate.net These computational models can predict the likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. mdpi.com This information can guide the synthesis of new analogs with improved potency and selectivity.

Pharmacological Characterization in In Vitro Systems

There is no available research detailing the in vitro pharmacological characterization of this compound. Studies that would typically define its mechanism of action, potency, and efficacy against specific biological targets have not been published.

Preclinical In Vivo Studies for Efficacy Assessment in Model Systems

Information regarding the assessment of this compound's efficacy in preclinical model systems is not available in the current body of scientific literature.

Pharmacokinetic Profiling in Preclinical Models (excluding human data)

A critical aspect of preclinical development involves understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. However, no pharmacokinetic data from preclinical models for this compound has been publicly reported.

Biodistribution Studies in Animal Models

Similarly, there are no published studies on the biodistribution of this compound in animal models. Such studies are essential for understanding the compound's localization in various tissues and organs, which can provide insights into its potential therapeutic effects and off-target interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Structural Modifications of the Thiazole (B1198619) Moiety

The thiazole ring is a versatile pharmacophore present in numerous approved drugs. researchgate.net Its aromatic nature and the presence of heteroatoms allow for a multitude of interactions with biological macromolecules. Modifications to this ring are a key strategy in optimizing the lead compound.

Systematic alterations to the thiazole ring of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol would likely involve introducing various substituents at the C4 and C5 positions. Research on other thiazole-containing compounds has shown that even minor substitutions can significantly impact biological activity. For instance, in a series of N-(5-(arylcarbonyl)thiazol-2-yl)amides, increasing the size of the substituent at the C5 position of the thiazole ring from a hydrogen to a methyl, ethyl, isopropyl, and then to more complex groups like benzyl (B1604629) and phenoxy, led to a progressive improvement in the potency of RORγt inhibitors. researchgate.net This suggests that the C5 position can be modified to probe for additional binding interactions.

| Modification on Thiazole Ring | Rationale/Hypothesized Impact | Supporting Evidence from Analogous Compounds |

| Substitution at C4-position | Probing for additional hydrophobic or polar interactions. | In some series, substitution at C4 affects activity, with lipophilic groups often yielding better results. nih.gov |

| Substitution at C5-position | Exploring steric tolerance and potential for enhanced binding affinity. | Increased size of C5 substituents (H < Me < Et < i-Pr < CH2Ph < OPh) improved potency in RORγt inhibitors. researchgate.net |

| Introduction of halogens | Modulating electronic properties and potential for halogen bonding. | Halogen substituents on aromatic rings are pivotal for dual EGFR and AURKA inhibition in some pyrrole (B145914) series. nih.gov |

| Addition of hydrogen bond donors/acceptors | Enhancing binding affinity and specificity through specific interactions. | The presence of an amino group on a phenyl ring attached to a thiazole was advantageous for activity in certain inhibitors. nih.gov |

Derivatization Strategies on the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol core provides a three-dimensional scaffold with a key hydroxyl group and a chiral center. nih.gov Derivatization of this core is a critical aspect of SAR exploration. The hydroxyl group at the C3 position is a potential hydrogen bond donor and acceptor, and its stereochemistry can be crucial for target recognition.

Strategies for derivatization could include:

Modification of the 3-hydroxyl group: Esterification or etherification of the hydroxyl group would alter its hydrogen bonding capacity and lipophilicity. This could probe the necessity of the free hydroxyl for biological activity.

Introduction of substituents on the pyrrolidine (B122466) ring: Adding substituents at the C2, C4, or C5 positions can explore additional binding pockets and influence the conformation of the pyrrolidine ring. nih.gov SAR studies on other pyrrolidine derivatives have shown that the stereochemistry of substituents is critical. For instance, a cis-configuration of substituents at C3 and C4 was preferred over the trans orientation for PPARα/γ dual agonists. nih.gov

Ring expansion or contraction: Modifying the five-membered pyrrolidine to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) ring would significantly alter the geometry and flexibility of the molecule, which could impact binding.

| Derivatization of Pyrrolidin-3-ol Core | Rationale/Hypothesized Impact | Supporting Evidence from Analogous Compounds |

| Esterification/Etherification of 3-OH | Probing the necessity of the hydroxyl group for hydrogen bonding. | Modifications to the hydroxyl group can significantly alter inhibitory activity. nih.gov |

| Introduction of substituents at C4 | Exploring additional binding pockets and influencing ring pucker. | A cis-4-CF3 substituent on a pyrrolidine scaffold favored a pseudo-axial conformation of other groups, which was key for GRP40 agonism. nih.gov |

| Variation of stereochemistry at C3 | Determining the optimal spatial orientation for target interaction. | The stereochemistry of the pyrrolidine ring substituents is often critical for biological activity. nih.gov |

| N-substitution variation | The nature of the N-substituent is a primary determinant of activity. | In the case of the title compound, this is the 1-(thiazol-2-yl)ethyl group. |

Impact of Substituent Effects on Biological Activity and Potency

Steric effects play a crucial role in how the molecule fits into a binding site. Bulky substituents on either ring could lead to steric hindrance, reducing or abolishing activity. Conversely, appropriately sized and shaped substituents could enhance van der Waals interactions and improve potency. In a series of thiazole-based compounds, a bulky hydrophobic group at the C5 position of the thiazole improved the number of van der Waals contacts with the target enzyme. mdpi.com

Conformational Analysis and its Influence on Ligand-Target Recognition

The non-planar nature of the pyrrolidine ring, which undergoes pseudorotation, allows it to adopt various low-energy conformations. nih.gov The specific conformation adopted upon binding to a biological target is critical for activity. The substituents on the pyrrolidine ring will influence its preferred conformation.

The compound this compound has two chiral centers: one at the benzylic-like carbon of the ethyl linker and another at the C3 position of the pyrrolidine ring. This results in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). It is highly likely that only one or two of these stereoisomers will exhibit the desired biological activity, as the specific spatial arrangement of the thiazole ring, the pyrrolidine ring, and the hydroxyl group will be crucial for optimal interaction with a chiral biological target. Studies on other chiral pyrrolidine derivatives have demonstrated that different stereoisomers can have vastly different biological profiles. nih.gov

Design of Analogs to Enhance Specificity and Selectivity

The design of analogs with enhanced specificity and selectivity is a key goal of medicinal chemistry. Based on the SAR principles discussed, several strategies can be envisioned for this compound:

Scaffold Hopping: Replacing the thiazole ring with other heterocycles like oxazole, imidazole, or pyrazole (B372694) could lead to analogs with different biological activities or improved selectivity profiles. nih.gov

Introduction of Conformationally Restricted Analogs: Incorporating features that reduce the conformational flexibility of the molecule, such as introducing a double bond or fusing a ring to the pyrrolidine core, can lock the molecule into a bioactive conformation and potentially increase potency and selectivity.

Fine-tuning Lipophilicity: Systematically modifying substituents to optimize the lipophilicity (logP) of the molecule can improve its pharmacokinetic properties, such as cell permeability and metabolic stability, which can translate to better in vivo efficacy.

| Analog Design Strategy | Objective | Example Modification |

| Isosteric Replacement | Improve properties while maintaining key interactions. | Replace the thiazole sulfur with an oxygen (oxazole) or nitrogen (imidazole). |

| Conformational Constraint | Increase potency and selectivity by reducing entropy loss upon binding. | Introduce a double bond in the pyrrolidine ring or fuse an additional ring. |

| Bioisosteric Replacement of Hydroxyl Group | Modulate hydrogen bonding and physicochemical properties. | Replace the 3-hydroxyl group with an amino, methoxy, or fluoro group. |

Computational Approaches to SAR Analysis

In the absence of extensive empirical data, computational methods provide a powerful tool for probing the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of analogs to correlate physicochemical properties (e.g., logP, electronic parameters, steric descriptors) with biological activity. This can help in predicting the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features required for biological activity. This model can then be used to virtually screen compound libraries to identify new potential hits with diverse chemical scaffolds.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound and its analogs. nih.gov This can provide insights into the key interactions driving binding and guide the design of new analogs with improved affinity.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs. frontiersin.orgmdpi.com This allows for the early identification of compounds with potentially poor pharmacokinetic or safety profiles, saving time and resources.

Future Perspectives and Research Directions

Unexplored Synthetic Transformations for Analog Generation

The generation of a diverse library of analogs based on the 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol core is crucial for establishing robust structure-activity relationships (SAR). While classical synthetic routes for thiazole (B1198619) and pyrrolidine (B122466) rings are well-established, several modern synthetic methodologies remain underexplored for this specific scaffold.

Key Unexplored Areas:

Multicomponent Reactions (MCRs): The application of MCRs, such as the Ugi or Passerini reactions, could enable the rapid generation of a wide array of analogs with diverse substitution patterns. This approach offers a more efficient alternative to traditional linear synthesis.

Asymmetric Synthesis: The chiral center at the ethyl linker and the stereocenter at the 3-position of the pyrrolidine ring are critical for biological activity. The development of novel stereoselective syntheses, potentially employing organocatalysis or chiral auxiliaries, would provide access to enantiomerically pure isomers, allowing for a more precise evaluation of their biological effects.

Late-Stage Functionalization: Techniques such as C-H activation could be employed for the late-stage modification of the thiazole or pyrrolidine rings. This would allow for the introduction of various functional groups without the need for de novo synthesis, thereby accelerating the diversification of the compound library.

Flow Chemistry: The use of continuous flow reactors could offer improved reaction efficiency, scalability, and safety in the synthesis of analogs. This technology is particularly advantageous for reactions that are difficult to control under batch conditions.

| Synthetic Strategy | Potential Advantages |

| Multicomponent Reactions | Rapid library generation, increased chemical diversity. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, precise SAR studies. |

| Late-Stage Functionalization | Efficient analog synthesis, rapid exploration of chemical space. |

| Flow Chemistry | Improved scalability, enhanced reaction control and safety. |

Identification of Novel Biological Targets

The thiazole and pyrrolidine moieties are present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.govglobalresearchonline.net While initial screening may have identified primary activities, a comprehensive approach is needed to uncover novel targets and potential therapeutic applications.

Strategies for Target Identification:

Chemical Proteomics: This approach utilizes affinity-based probes or activity-based protein profiling to identify direct binding partners of the compound in a cellular context. mdpi.com This can reveal both primary targets and potential off-target effects. mdpi.com

Phenotypic Screening: High-content screening in diverse cellular models of disease can uncover unexpected therapeutic activities. Subsequent target deconvolution can then be performed to identify the molecular mechanism of action.

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against databases of known protein structures, predicting potential binding interactions and guiding experimental validation.

Advanced Preclinical Models for Efficacy Validation

To bridge the gap between in vitro activity and clinical efficacy, it is imperative to validate the therapeutic potential of this compound and its analogs in more sophisticated preclinical models that better recapitulate human disease. oup.com

Examples of Advanced Models:

Organoids and Microphysiological Systems (MPS): These three-dimensional, multicellular models, often referred to as "organ-on-a-chip" technologies, can mimic the structure and function of human organs, providing a more accurate prediction of drug efficacy and toxicity. nih.gov

Humanized Mouse Models: For indications such as infectious diseases or cancer, mice engrafted with human cells or tissues can provide a more relevant in vivo system for evaluating the compound's performance.

Patient-Derived Xenografts (PDX): In oncology research, implanting tumor tissue from a patient directly into an immunodeficient mouse creates a PDX model that can better predict clinical response to a given therapy. oup.com

| Model Type | Key Advantages | Relevant Disease Areas |

| Organoids/MPS | Recapitulates human organ physiology, higher throughput than in vivo models. nih.gov | Infectious diseases, CNS disorders, Cancer. |

| Humanized Mice | Provides a human-like immune system for efficacy and safety testing. | Infectious diseases, Immuno-oncology. |

| Patient-Derived Xenografts | Preserves the heterogeneity of the original tumor, predictive of clinical response. oup.com | Cancer. |

Integration of Omics Technologies for Comprehensive Biological Profiling

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies. nashbio.com This holistic approach provides a comprehensive view of the compound's mechanism of action, potential biomarkers of response, and any unforeseen toxicities.

Omics Applications:

Genomics and Transcriptomics: Can identify genetic variations that influence drug response and reveal changes in gene expression profiles induced by the compound. mdpi.com

Proteomics: Provides a global analysis of protein expression and post-translational modifications, offering insights into the cellular pathways modulated by the compound. metwarebio.com

Metabolomics: Characterizes the changes in small-molecule metabolites following compound treatment, which can serve as biomarkers of efficacy or toxicity and can help to elucidate the mechanism of action. creative-proteomics.comarome-science.com

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic index of this compound, the development of prodrugs and targeted delivery systems could be explored. These strategies aim to improve the pharmacokinetic properties of the compound and increase its concentration at the site of action while minimizing systemic exposure and potential side effects.

Potential Strategies:

Prodrug Design: The hydroxyl group on the pyrrolidine ring is an ideal handle for the attachment of promoieties that can improve properties such as solubility, stability, or oral bioavailability. For central nervous system (CNS) applications, a prodrug approach could be designed to enhance blood-brain barrier penetration. nih.govnih.govmdpi.com

Targeted Delivery Systems: For applications in cancer therapy, the compound could be conjugated to a targeting ligand, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on tumor cells. nih.gov Alternatively, encapsulation within nanoparticles could leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.goveurekaselect.com

Addressing Unmet Research Gaps in the Field

While the future directions outlined above provide a roadmap for advancing the study of this compound, several fundamental research gaps need to be addressed to fully realize its therapeutic potential.

Key Research Gaps:

Comparative Efficacy Studies: There is a need for head-to-head comparisons of the lead compound and its optimized analogs against current standard-of-care therapies in relevant preclinical models.

Long-Term Toxicity Studies: Comprehensive, long-term toxicological evaluations in multiple species are necessary to establish a clear safety profile for any potential clinical candidate.

Exploration of New Therapeutic Areas: Given the broad biological activities associated with both thiazole and pyrrolidine scaffolds, a systematic screening of this compound in a wide range of disease models could uncover novel and unexpected therapeutic applications. nih.govwisdomlib.org

Biomarker Discovery: The identification of predictive biomarkers of response is crucial for patient stratification in future clinical trials and for the implementation of a personalized medicine approach.

Q & A

Q. What are the critical safety protocols for handling 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in laboratory settings?

Methodological Answer: Researchers must use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Storage requires airtight containers in cool, dry conditions (below 25°C) away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Emergency eyewash stations and showers must be accessible .

Q. What synthetic routes are documented for preparing this compound?

Methodological Answer: A common approach involves nucleophilic substitution or condensation between thiazole-2-ethyl derivatives and pyrrolidin-3-ol precursors. For example, refluxing 2-(thiazol-2-yl)ethyl bromide with pyrrolidin-3-ol in ethanol for 2–4 hours under catalytic HCl (1 drop) yields the product. Purification is achieved via recrystallization from DMF-EtOH (1:1) or column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. How should researchers characterize the purity and identity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies structural features (e.g., hydroxyl proton at δ 4.2–4.5 ppm, thiazole protons at δ 7.5–8.2 ppm). Purity is assessed via HPLC (C18 column, acetonitrile:water mobile phase) with UV detection at 254 nm. Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer: Catalyst screening is critical. Triethylamine (TEA) or DBU as a base improves nucleophilic substitution efficiency by deprotonating the hydroxyl group. Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted synthesis (60°C, 30 minutes) can reduce reaction time. Yields increase from ~40% to 70% when using 3 Å molecular sieves to scavenge water .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine ring?

Methodological Answer: Chiral chromatography (e.g., Chiralpak IA column, isocratic elution with hexane:isopropanol) separates enantiomers. Absolute configuration is determined via X-ray crystallography or by comparing experimental CD spectra with computed spectra (TDDFT calculations). For example, the (S)-enantiomer of a related pyrrolidine derivative showed a positive Cotton effect at 220 nm .

Q. How does the thiazole moiety influence biological activity, and what assays validate this?

Methodological Answer: The thiazole ring enhances π-π stacking with enzyme active sites. For antimicrobial testing, perform broth microdilution assays (MIC against S. aureus and E. coli) and time-kill kinetics. Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) predicts binding modes. IC₅₀ values for enzyme inhibition are determined via fluorometric assays (e.g., ATPase activity) .

Q. How can side reactions during hydroxyl group functionalization be mitigated?

Methodological Answer: Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) in DMF under N₂ before alkylation/acylation. Avoid strong acids to prevent thiazole ring degradation. Monitor reactions via LC-MS; quench intermediates with aqueous NaHCO₃ to neutralize excess reagents. For example, silylation improves acylation yields from 30% to 85% .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for membrane permeability studies. Toxicity is predicted via ProTox-II, focusing on hepatotoxicity alerts from the thiazole moiety .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Replicate experiments with controlled cell lines (e.g., HEK293 for cytotoxicity) and normalize results to positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analysis of IC₅₀ values across studies identifies outliers due to assay variability .

Q. What analytical techniques resolve conflicting spectral data for structural confirmation?

Methodological Answer: Combine 2D NMR (HSQC, HMBC) to verify connectivity between the thiazole and pyrrolidine rings. IR spectroscopy confirms hydroxyl stretching (3200–3500 cm⁻¹). Single-crystal X-ray diffraction provides unambiguous proof of molecular geometry. If crystallography fails, compare experimental and DFT-calculated NMR shifts (Gaussian 16, B3LYP/6-31G**) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.